Chlorobenzene-4-d1

Mechanistic Enzymology Cytochrome P-450 Kinetic Isotope Effect

Chlorobenzene-4-d1 (CAS 13122-34-4) is a selectively deuterated aromatic compound with a single deuterium atom substituted at the para position of the chlorobenzene ring. This isotopic labeling imparts a distinct mass shift (+1 Da relative to the unlabeled analog) and alters the compound's nuclear spin properties, which are critical for applications in mechanistic enzymology and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Formula C6H5Cl
Molecular Weight 113.56 g/mol
CAS No. 13122-34-4
Cat. No. B076840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorobenzene-4-d1
CAS13122-34-4
SynonymsCHLOROBENZENE-4-D1
Molecular FormulaC6H5Cl
Molecular Weight113.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)Cl
InChIInChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D
InChIKeyMVPPADPHJFYWMZ-MICDWDOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorobenzene-4-d1 (CAS 13122-34-4): Baseline Overview for Scientific Procurement


Chlorobenzene-4-d1 (CAS 13122-34-4) is a selectively deuterated aromatic compound with a single deuterium atom substituted at the para position of the chlorobenzene ring . This isotopic labeling imparts a distinct mass shift (+1 Da relative to the unlabeled analog) and alters the compound's nuclear spin properties, which are critical for applications in mechanistic enzymology and nuclear magnetic resonance (NMR) spectroscopy [1]. The compound serves as a site-specific probe in reaction mechanism studies [1] and enables the measurement of fundamental molecular parameters, such as deuterium quadrupole coupling constants, in the liquid state [2].

Type Site-specific deuterated probe
Key Use Mechanistic enzyme studies & NMR benchmark
Isotopic Label Para-deuteration (+1 Da mass shift)

Why Chlorobenzene-4-d1 Cannot Be Substituted by Unlabeled or Perdeuterated Analogs


The scientific value of Chlorobenzene-4-d1 is predicated on its unique isotopic and positional specificity, which is lost upon substitution with either unlabeled chlorobenzene or the perdeuterated chlorobenzene-d5 analog. Unlabeled chlorobenzene lacks the mass shift required for use as an internal standard in mass spectrometry and provides no NMR signal separation for selective monitoring [1]. Conversely, while chlorobenzene-d5 provides a larger mass shift (+5 Da) beneficial for certain quantitative assays, its complete deuteration eliminates the site-specific information essential for positional mechanistic studies. The selective para-deuteration of Chlorobenzene-4-d1 is a non-negotiable requirement for investigations involving para-specific kinetic isotope effects (KIEs) [2] and for determining molecular orientation parameters via deuterium NMR, as the monodeuteration yields a simplified spectrum relative to the complex coupling patterns of the -d5 analog [3]. This specificity defines its procurement value.

Chlorobenzene-4-d1
Unlabeled chlorobenzene
Chlorobenzene-d5
+1 Da mass shift; site-specific para-deuteration enables KIE studies
No mass shift; no NMR signal separation for selective monitoring
+5 Da mass shift; perdeuteration loses site-specific mechanistic information
Simplified monodeuteration NMR spectrum
Cannot resolve positional isotope effects
Complex coupling patterns complicate analysis

Quantitative Differentiation of Chlorobenzene-4-d1: Evidence Guide for Scientific Selection


Selective Para-Deuteration Reveals a Unique Inverse Kinetic Isotope Effect in Cytochrome P-450 Hydroxylation

In competitive isotope effect studies on cytochrome P-450 catalyzed aromatic hydroxylation, the para-deuterated analog (chlorobenzene-4-d1) exhibited a significant inverse kinetic isotope effect (KIE) of approximately 0.95 when deuterium was at the site of oxidation [1]. This outcome is in stark contrast to the normal, positive isotope effect of 1.27 observed for the meta-hydroxylation of the perdeuterated chlorobenzene-d5 analog [2]. The inverse effect is a direct consequence of the specific para-substitution and provides unique mechanistic insight not accessible with the fully deuterated or unlabeled compounds [1].

Para‑deuteration KIE
Head-to-head
KIE ≈ 0.95 (inverse) vs 1.27 (normal) for d5 analog
Supports pathway bifurcation probe, not obtainable with perdeuterated analog
Rat liver microsomes; EC-LC/GC-MS assay
Mechanistic Enzymology Cytochrome P-450 Kinetic Isotope Effect Drug Metabolism

High-Yield Synthesis of Chlorobenzene-4-d1 via 4-Chlorophenyl Sodium Intermediate

A specific and efficient synthetic route for Chlorobenzene-4-d1 has been established, involving the generation of 4-chlorophenyl sodium from 1-bromo-4-chlorobenzene and neopentyl sodium, followed by trapping with chlorodimethylphenylsilane . This method proceeds with a high yield of 88%, as determined by ¹H NMR analysis of the trapped product . This demonstrates a robust and scalable method for producing the site-specifically labeled compound.

Synthetic Yield
Data to verify
88% yield
Reported efficient synthesis pathway supports supply confidence
Determined by ¹H NMR of silane-trapped product; source not peer-reviewed
Organic Synthesis Deuteration Methodology Grignard-type Reactions Process Chemistry

Quantification of Deuterium Quadrupole Coupling Constant in the Liquid State

The deuterium quadrupole coupling constant (DQCC) for Chlorobenzene-4-d1 in the liquid state has been precisely measured using deuteron spin-lattice relaxation time (T₁) data, yielding a value of 181 ± 10 kHz [1]. This value is distinct from the DQCC measured for other monodeuterated aromatic compounds, such as 1,4-diethylnylbenzene-d1,d′1 (230 ± 14 kHz), highlighting the sensitivity of this parameter to the electronic environment of the deuteron [1].

DQCC (liquid state)
Reported
181 ± 10 kHz
Serves as NMR benchmark for molecular reorientation studies
Compared to 230 ± 14 kHz for 1,4-diethylnylbenzene-d1
NMR Spectroscopy Physical Chemistry Molecular Dynamics Quadrupole Coupling

Distinct Physicochemical Properties Due to Isotopic Substitution

The isotopic substitution in Chlorobenzene-4-d1 results in distinct physicochemical properties compared to its unlabeled analog. The molecular weight increases from 112.56 g/mol (for C₆H₅Cl) to 113.56 g/mol, a mass shift of +1 Da that is critical for its use as an internal standard in mass spectrometry . Furthermore, its predicted density is 1.1±0.1 g/cm³, with a boiling point of 131.7±0.0 °C . These data are essential for method development and quality control.

Physicochemical Properties
Class-level
MW 113.56 g/mol (+1 Da); Density 1.1 g/cm³; BP 131.7°C
+1 Da mass shift is fundamental for MS internal standard use
Predicted values; verify with analytical data
Physicochemical Characterization Isotope Effects Analytical Chemistry Method Development

Optimal Application Scenarios for Chlorobenzene-4-d1 (CAS 13122-34-4)


Mechanistic Elucidation of Cytochrome P-450-Mediated Metabolism

For enzymology labs investigating the mechanism of aromatic hydroxylation, Chlorobenzene-4-d1 is an essential tool. Its specific para-deuteration allows for the direct measurement of a competitive inverse kinetic isotope effect (KIE ≈ 0.95) that distinguishes between proposed reaction pathways (e.g., initial epoxide formation vs. direct oxygen insertion) [1]. This level of mechanistic resolution is unattainable with unlabeled chlorobenzene or the perdeuterated analog, making Chlorobenzene-4-d1 the compound of choice for detailed metabolic studies.

Fundamental NMR Spectroscopy and Molecular Dynamics Research

Physical chemistry and NMR spectroscopy groups require Chlorobenzene-4-d1 for the precise determination of molecular orientation and dynamics in liquids. The compound's well-defined deuterium quadrupole coupling constant (DQCC = 181 ± 10 kHz) serves as a critical benchmark for calibrating NMR relaxation experiments and validating computational models of molecular reorientation [2]. Its use in pressure-dependent T₁ relaxation studies further allows for the investigation of rotational-translational coupling phenomena [3].

Method Development and Validation in Quantitative Mass Spectrometry

Analytical chemistry laboratories developing and validating quantitative GC-MS or LC-MS methods for environmental or industrial monitoring of chlorobenzene will find Chlorobenzene-4-d1 to be a superior internal standard. Its +1 Da mass shift relative to the target analyte is sufficient to prevent signal overlap while minimizing the potential for significant chromatographic separation (inverse isotope effect) that can complicate quantitation with more heavily deuterated analogs like chlorobenzene-d5 [4].

Application
Selection Property
Validation Focus
Cytochrome P-450 mechanistic studies
Site-specific para-deuteration
Competitive inverse KIE analysis
Liquid-state NMR dynamics & benchmarking
Defined DQCC reference
T₁ relaxation and molecular reorientation studies
Quantitative MS method development
+1 Da mass shift with minimal isotope effect on chromatography
Internal standard accuracy and matrix effect assessment

Technical Documentation Hub

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28 linked technical documents
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